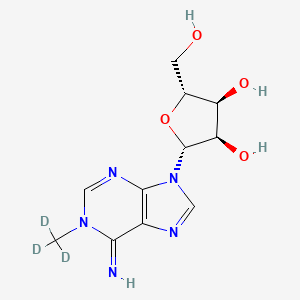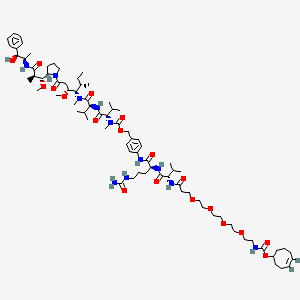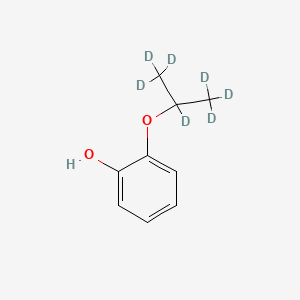
2-Isopropoxyphenol-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxyphenol-d7 is a deuterium-labeled version of 2-Isopropoxyphenol. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxyphenol-d7 involves the deuteration of 2-Isopropoxyphenol. Deuteration is typically achieved by replacing the hydrogen atoms in the molecule with deuterium atoms. This can be done using deuterated reagents or solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled environments to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropoxyphenol-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce quinones, while reduction can yield alcohols .
Applications De Recherche Scientifique
2-Isopropoxyphenol-d7 has several applications in scientific research, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the movement and transformation of molecules within biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of new compounds.
Industry: Applied in the development of new materials and chemicals
Mécanisme D'action
The mechanism of action of 2-Isopropoxyphenol-d7 involves its incorporation into molecules as a deuterium-labeled analog. This labeling allows researchers to track the movement and transformation of the molecule within biological systems. The molecular targets and pathways involved depend on the specific application and the molecule being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Isopropoxyphenol-d7 include other deuterium-labeled phenols and isotopically labeled compounds such as:
- 1-Naphthol-d7
- 2-Naphthol-d7
- Bisphenol A-d16
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of deuterium atoms, which provide distinct advantages in scientific research. These advantages include improved stability and altered pharmacokinetic profiles, making it a valuable tool in various fields of study .
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phenol |
InChI |
InChI=1S/C9H12O2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,10H,1-2H3/i1D3,2D3,7D |
Clé InChI |
ZNCUUYCDKVNVJH-QXMYYZBZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=CC=CC=C1O |
SMILES canonique |
CC(C)OC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
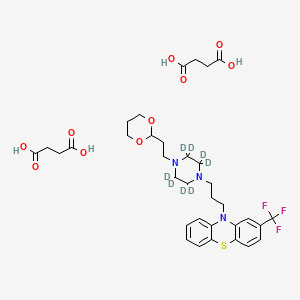
![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
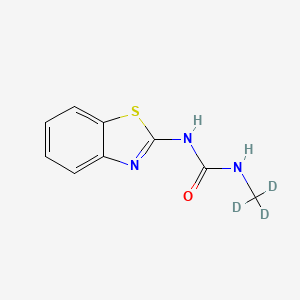
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)

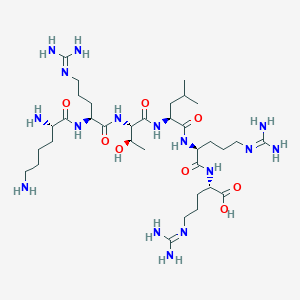
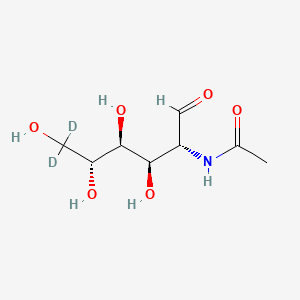
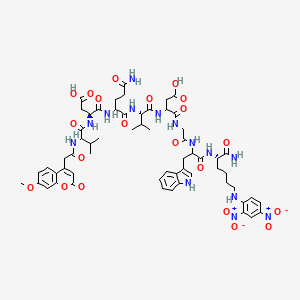
![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)
![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)

